

# Unambiguous Structural Confirmation of 8-Iodoquinoline: A Spectroscopic Comparison Guide

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## Compound of Interest

Compound Name: 8-Iodoquinoline

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This guide provides a comprehensive comparison of spectroscopic data to confirm the structure of **8-Iodoquinoline** against its halogenated analogues, 8-Chloroquinoline and 8-Bromoquinoline. Detailed experimental protocols and data interpretation are presented to aid in the unequivocal identification of these compounds.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **8-Iodoquinoline** and its chloro- and bromo- analogues. This data is essential for distinguishing between these structurally similar compounds.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) ppm, Multiplicity, Coupling Constant (J) Hz
8-Iodoquinoline	Data not explicitly found in search results, but predicted to show significant downfield shifts for protons near the iodine atom compared to quinoline.
8-Chloroquinoline	9.02 (dd, J=4.2, 1.7 Hz, H-2), 8.13 (dd, J=8.3, 1.7 Hz, H-4), 7.79 (dd, J=7.5, 1.3 Hz, H-5), 7.71 (d, J=8.1 Hz, H-7), 7.45 (m, H-3, H-6)[1]
8-Bromoquinoline	A $^1\text{H}$ NMR spectrum is available on SpectraBase, but specific chemical shifts and coupling constants were not retrieved in the search.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) ppm
8-Iodoquinoline	Specific $^{13}\text{C}$ NMR data for 8-Iodoquinoline was not found in the provided search results.
8-Chloroquinoline	150.8, 144.2, 136.4, 133.2, 129.4, 126.9, 126.3, 121.8[1]
8-Bromoquinoline	A $^{13}\text{C}$ NMR spectrum is available on PubChem, but the specific chemical shifts were not detailed in the search snippets.[2]

Table 3: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
8-Iodoquinoline	255 (M <sup>+</sup> )	128 ([M-I] <sup>+</sup> ), 101
8-Chloroquinoline	163/165 (M <sup>+</sup> /M+2 <sup>+</sup> , ~3:1 ratio)	128 ([M-Cl] <sup>+</sup> ), 101[3][4]
8-Bromoquinoline	207/209 (M <sup>+</sup> /M+2 <sup>+</sup> , ~1:1 ratio)	128 ([M-Br] <sup>+</sup> ), 101[2]

Table 4: Infrared (IR) Spectroscopy Data

Compound	Characteristic Absorption Bands (cm <sup>-1</sup> )
8-Iodoquinoline	Specific IR data for 8-Iodoquinoline was not found in the search results.
8-Chloroquinoline	An IR spectrum in liquid film is mentioned by ChemicalBook, but specific absorption bands were not provided.[1]
8-Bromoquinoline	An FTIR spectrum is available on SpectraBase, but the specific absorption frequencies were not detailed in the search snippets.[2]

## Experimental Protocols

Standard laboratory procedures for obtaining the spectroscopic data are outlined below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Parameters:
  - Pulse sequence: Standard single-pulse experiment.

- Spectral width: -2 to 12 ppm.
- Number of scans: 16-32.
- Relaxation delay: 1-2 seconds.
- <sup>13</sup>C NMR Parameters:
  - Pulse sequence: Proton-decoupled single-pulse experiment.
  - Spectral width: 0 to 220 ppm.
  - Number of scans: 1024 or more, depending on sample concentration.
  - Relaxation delay: 2-5 seconds.
- Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the TMS signal at 0.00 ppm for <sup>1</sup>H and <sup>13</sup>C.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Acquisition: Scan a mass range of m/z 40-400.
- Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For halogenated compounds, analyze the isotopic pattern of the molecular ion.

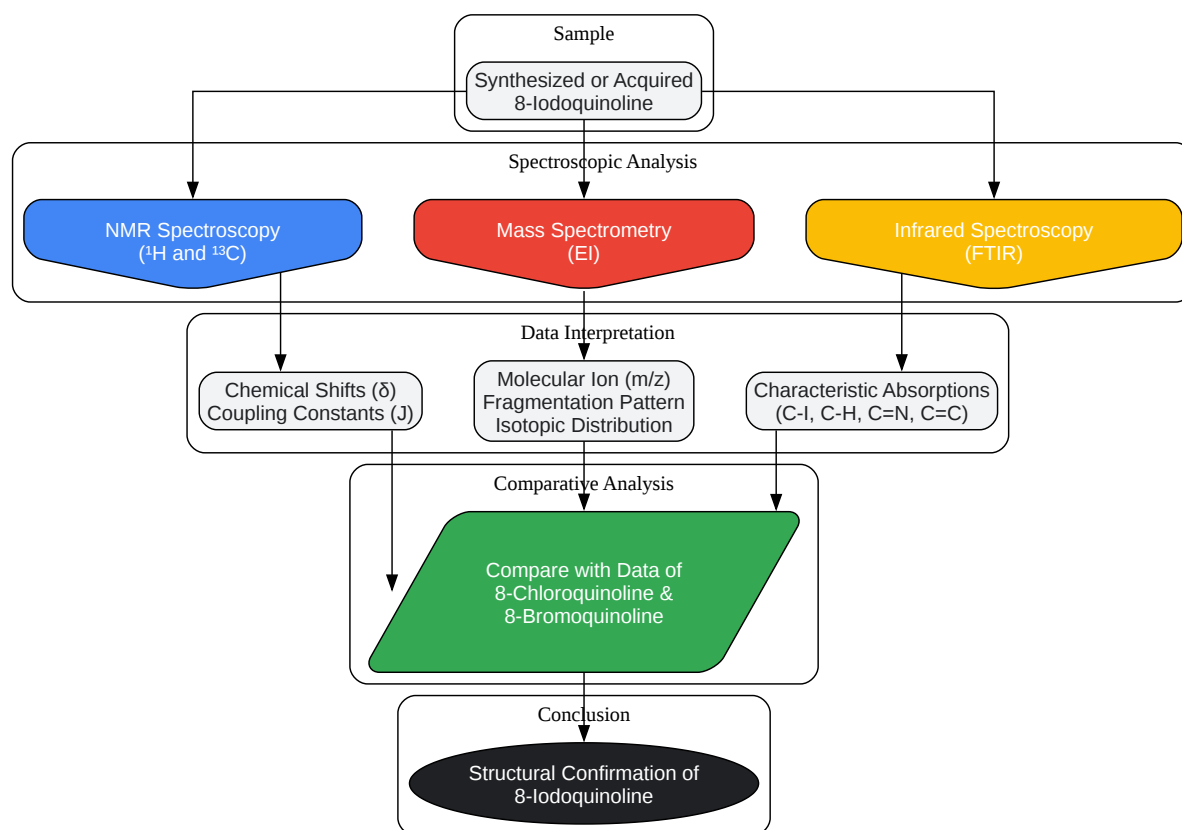
## Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Workflow for Structural Confirmation

The logical flow for confirming the structure of **8-Iodoquinoline** using these spectroscopic techniques is illustrated below.



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Caption: Workflow for the spectroscopic confirmation of **8-Iodoquinoline**'s structure.

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## References

- 1. 8-Chloroquinoline(611-33-6) <sup>1</sup>H NMR [m.chemicalbook.com]
- 2. 8-Bromoquinoline | C<sub>9</sub>H<sub>6</sub>BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Quinoline, 8-chloro- [webbook.nist.gov]
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